Cas no 1413-67-8 (Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-)

1413-67-8 structure
상품 이름:Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-
Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)- 화학적 및 물리적 성질
이름 및 식별자
-
- Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-
- NSC 196867
- UNII-NTR684Z1AZ
- ((6aR)-7-Methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol
- Phytochem 12: 2435 (1973)
- SPBio_002467
- ACon0_000797
- NCGC00017367-01
- AKOS030490884
- A923435
- LOL
- (8beta)-9,10-Didehydro-6-methylergoline-8-methanol; Ergoline-8beta-methanol, 9,10-didehydro-6-methyl- (8CI); Lysergol (6CI,7CI); Indolo[4,3-fg]quinoline, ergoline-8-methanol deriv.; NSC 196867
- BRD-K27871032-001-02-6
- [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol
- BIXJFIJYBLJTMK-MEBBXXQBSA-N
- ((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol
- HMS501J17
- BSPBio_000528
- SCHEMBL178071
- BDBM50016479
- 602-85-7
- HMS1569K10
- (7-Methyl-4,6,6a,7,8,9-hexahydro-indolo(4,3-fg)quinolin-9-yl)-methanol
- TNP00316
- SR-01000758923
- SR-01000758923-3
- Prestwick_308
- MEGxp0_001732
- NS00043437
- BRD-K27871032-001-04-2
- MFCD00010029
- Prestwick1_000454
- lysergol
- DivK1c_000515
- CHEBI:60528
- 9,10-Didehydro-6-methyl-8-hydroxymethylergoline
- CS-0092658
- CHEMBL39947
- HY-N6809
- cid_14987
- SMP1_000185
- NINDS_000515
- MLS001049075
- AS-18087
- ACon1_000057
- [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
- (7-Methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinolin-9-yl)-methanol
- Prestwick3_000454
- Prestwick2_000454
- GTPL123
- NTR684Z1AZ
- HMS2271M04
- Q6710130
- HMS2096K10
- SMR000386913
- KBio1_000515
- IDI1_000515
- 1413-67-8
- (6-methyl-9,10-didehydroergolin-8beta-yl)methanol
- Lysergole
- E75857
- BPBio1_000582
- Prestwick0_000454
-
- 인치: InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3
- InChIKey: BIXJFIJYBLJTMK-UHFFFAOYSA-N
- 미소: OCC1CN(C)C2C(C3C=CC=C4C=3C(C2)=CN4)=C1
계산된 속성
- 정밀분자량: 254.141913202g/mol
- 동위원소 질량: 254.141913202g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 2
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 1
- 복잡도: 394
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 39.3Ų
Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)- 관련 문헌
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
2. Book reviews
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
1413-67-8 (Ergoline-8-methanol,9,10-didehydro-6-methyl-, (8b)-) 관련 제품
- 2137916-33-5(1,3-Propanediamine, N1-ethyl-2,2-difluoro-N1-[(2-methylcyclopropyl)methyl]-)
- 885965-79-7(3-(4-methoxy-3-methylphenyl)benzoic Acid)
- 2138357-39-6(4-(4-Fluoro-2-formylphenyl)benzoic acid)
- 863417-78-1(N-(1-Cyanocyclopentyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)
- 1378873-72-3(4-chloroquinazolin-5-amine)
- 302955-73-3(4-Hydrazinyl-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine)
- 2227685-22-3((2R)-2-amino-4-(4-fluorophenyl)but-3-en-1-ol)
- 2229533-32-6(2,2-difluoro-1-(3-nitro-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)
- 2138118-67-7(1-(2-Cyclopropoxyethoxy)-2-iodocycloheptane)
- 2171774-25-5(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-difluoropropanoic acid)
추천 공급업체
Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량
